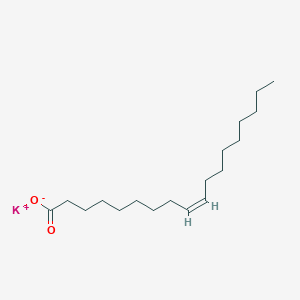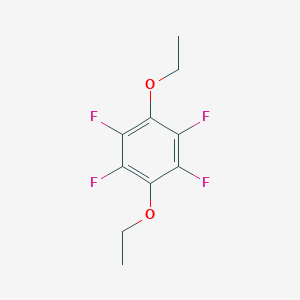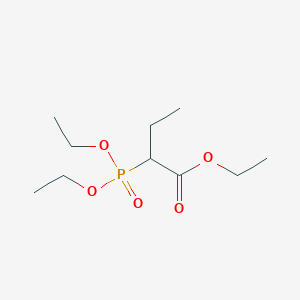
Dihexyl succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexyl succinate is a chemical compound that belongs to the class of dialkyl succinates. It is a colorless and odorless liquid that is commonly used in various scientific research applications. This compound is synthesized through a specific chemical reaction, which involves the reaction between succinic anhydride and hexanol. In
Wirkmechanismus
The mechanism of action of dihexyl succinate is not fully understood. However, it is believed to act as a plasticizer and a lubricant in various chemical reactions. It also helps to increase the solubility of various compounds in organic solvents.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of dihexyl succinate. However, it is believed to be relatively safe for use in scientific research applications. It does not have any known toxic effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
Dihexyl succinate has various advantages for use in lab experiments. It is a relatively inexpensive and readily available chemical compound. It is also a versatile solvent that can be used in various chemical reactions. However, it has some limitations as well. It is not a very strong solvent and may not be suitable for use in certain reactions. It is also not very stable and may degrade over time.
Zukünftige Richtungen
There are various future directions for the use of dihexyl succinate in scientific research. One potential area of research is the use of dihexyl succinate as a plasticizer in the production of biodegradable polymers. Another potential area of research is the use of dihexyl succinate as a lubricant in the production of nanomaterials. In addition, further research is needed to understand the mechanism of action and the biochemical and physiological effects of dihexyl succinate.
Conclusion:
In conclusion, dihexyl succinate is a versatile chemical compound that has various scientific research applications. It is synthesized through a specific chemical reaction and is commonly used as a solvent, plasticizer, and lubricant. It has various advantages and limitations for use in lab experiments and has potential future directions for research. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of dihexyl succinate.
Synthesemethoden
The synthesis of dihexyl succinate involves the reaction between succinic anhydride and hexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid. The reaction takes place at a temperature of around 100°C and under a nitrogen atmosphere. The reaction yields dihexyl succinate as a colorless and odorless liquid. The purity of the compound can be increased through various purification methods, such as distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Dihexyl succinate has various scientific research applications. It is commonly used as a solvent in various chemical reactions, such as esterification and transesterification reactions. It is also used as a plasticizer in the production of various polymers, such as polyvinyl chloride (PVC). In addition, dihexyl succinate is used as a lubricant in the production of various industrial products, such as paints, coatings, and adhesives.
Eigenschaften
CAS-Nummer |
15805-75-1 |
|---|---|
Produktname |
Dihexyl succinate |
Molekularformel |
C16H30O4 |
Molekulargewicht |
286.41 g/mol |
IUPAC-Name |
dihexyl butanedioate |
InChI |
InChI=1S/C16H30O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
XEYHWMQDXTVNJW-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)CCC(=O)OCCCCCC |
Kanonische SMILES |
CCCCCCOC(=O)CCC(=O)OCCCCCC |
Andere CAS-Nummern |
15805-75-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



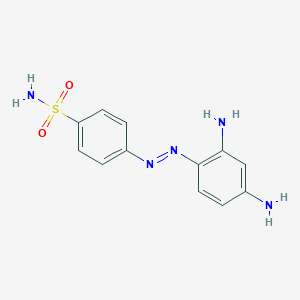
![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
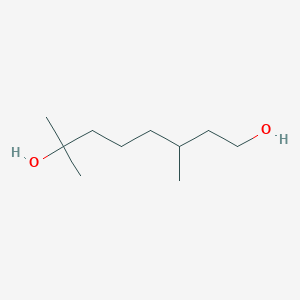
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
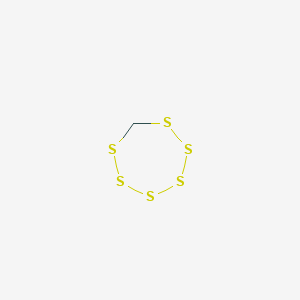

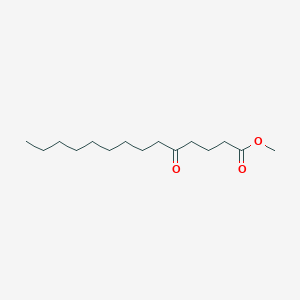
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
